Cas no 186685-87-0 (4-(aminomethyl)benzaldehyde)
4-(aminomethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- BENZALDEHYDE, 4-(AMINOMETHYL)-
- 4-Aminomethyl-benzaldehyde
- 4-(aminomethyl)benzaldehyde
- 186685-87-0
- 4-(Aminomethyl)-benzaldehyde
- AKOS006280017
- 111-538-1
- SCHEMBL714683
- EN300-217098
-
- MDL: MFCD03410995
- Inchi: 1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2
- InChI Key: WTOVNDAVEOVZAL-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)CN
Computed Properties
- Exact Mass: 135.068413911Da
- Monoisotopic Mass: 135.068413911Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.1Ų
4-(aminomethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2612-1g |
4-Aminomethyl-benzaldehyde |
186685-87-0 | 96% | 1g |
¥8700.22 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2612-5g |
4-Aminomethyl-benzaldehyde |
186685-87-0 | 96% | 5g |
¥34958.27 | 2024-04-19 | |
| Enamine | EN300-217098-0.05g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 0.05g |
$680.0 | 2023-09-16 | ||
| Enamine | EN300-217098-0.1g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 0.1g |
$712.0 | 2023-09-16 | ||
| Enamine | EN300-217098-0.25g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 0.25g |
$744.0 | 2023-09-16 | ||
| Enamine | EN300-217098-0.5g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 0.5g |
$777.0 | 2023-09-16 | ||
| Enamine | EN300-217098-1.0g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-217098-2.5g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 2.5g |
$1689.0 | 2023-09-16 | ||
| Enamine | EN300-217098-5.0g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 5.0g |
$2917.0 | 2023-02-22 | ||
| Enamine | EN300-217098-10.0g |
4-(aminomethyl)benzaldehyde |
186685-87-0 | 10.0g |
$4326.0 | 2023-02-22 |
4-(aminomethyl)benzaldehyde Suppliers
4-(aminomethyl)benzaldehyde Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-(aminomethyl)benzaldehyde
4-(Aminomethyl)benzaldehyde: A Comprehensive Overview
4-(Aminomethyl)benzaldehyde, also known by its CAS number 186685-87-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its benzaldehyde backbone with an aminomethyl substituent at the para position, exhibits unique chemical properties that make it invaluable in various applications. Recent advancements in synthetic methodologies and its utilization in drug discovery have further underscored its importance in modern chemistry.
The structure of 4-(Aminomethyl)benzaldehyde consists of a benzene ring with a formyl group (-CHO) at one position and an aminomethyl group (-CH2NH2) at the para position. This arrangement imparts the molecule with both aldehyde and amine functionalities, enabling it to participate in a wide range of chemical reactions. The compound is typically synthesized through methods such as nucleophilic aromatic substitution or coupling reactions, which have been optimized in recent years to enhance yield and purity.
In the realm of pharmaceuticals, 4-(Aminomethyl)benzaldehyde has been explored as a potential lead compound for drug development. Its ability to form stable complexes with metal ions has led to its use in designing metallo-drugs targeting various diseases, including cancer and neurodegenerative disorders. Recent studies have demonstrated that derivatives of this compound can modulate enzyme activity and exhibit anti-inflammatory properties, making them promising candidates for therapeutic interventions.
Beyond medicine, 4-(Aminomethyl)benzaldehyde has found applications in materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials leverage the compound's ability to act as a ligand, forming intricate networks with metal ions. Such applications are pivotal in areas such as gas storage, catalysis, and sensing technologies. Cutting-edge research has highlighted the potential of these materials for environmental remediation, further expanding the scope of this compound's utility.
The chemical reactivity of 4-(Aminomethyl)benzaldehyde is another area where recent advancements have been significant. Its aldehyde group facilitates condensation reactions, while the amine group enables nucleophilic substitutions. These dual functionalities make it an ideal building block for constructing complex molecules. For instance, its use in the synthesis of heterocyclic compounds has opened new avenues for creating bioactive molecules with potential pharmacological applications.
In terms of industrial applications, 4-(Aminomethyl)benzaldehyde is employed as an intermediate in the production of specialty chemicals and agrochemicals. Its role in synthesizing pesticides and herbicides has been well-documented, contributing to sustainable agricultural practices. Moreover, its use in polymer chemistry has led to the development of novel materials with enhanced mechanical and thermal properties.
The environmental impact and safety profile of 4-(Aminomethyl)benzaldehyde have also been subjects of recent research. Studies indicate that while it is not classified as a hazardous substance under normal handling conditions, proper precautions should be taken during synthesis and storage to ensure occupational safety. Regulatory frameworks governing its use are continuously being updated to align with global standards for chemical management.
In conclusion, 4-(Aminomethyl)benzaldehyde, CAS number 186685-87-0, stands as a testament to the versatility and significance of small organic molecules in contemporary chemistry. Its diverse applications across multiple disciplines highlight its importance as a key compound in both academic research and industrial settings. As scientific advancements continue to unfold, the potential uses of this compound are expected to expand further, solidifying its role as an essential component in modern chemical innovation.
186685-87-0 (4-(aminomethyl)benzaldehyde) Related Products
- 55-21-0(Benzamide)
- 31656-62-9(Benzamide-)
- 369-53-9(4-(Aminomethyl)benzamide)
- 20188-40-3(4-(aminomethyl)benzamide;hydrochloride)
- 102562-86-7(3-(Aminomethyl)benzamide)
- 618-47-3(3-Methylbenzamide)
- 619-55-6(4-Methylbenzamide)
- 1740-57-4(benzene-1,3-dicarboxamide)
- 3010-82-0(Terephthalamide)
- 126534-87-0(3-Formylbenzamide)